3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a chromen-7-yl group attached to a thiophene-2-carboxylate group via an oxygen atom. Additionally, a methoxycarbonyl group is attached to the chromen ring.Scientific Research Applications
Chromene Compounds in Material Synthesis
Chromene Derivatives and Photochromic Materials : Chromene compounds are integral in synthesizing naphthopyran and naphthopyrandione units present in photochromic materials. These materials change color in response to light, making them useful in various applications, including smart windows and sunglasses. The synthesis involves complex reactions with alkynes, leading to various chromene derivatives, highlighting their versatility and potential in material science (Rawat, Prutyanov, & Wulff, 2006).
Organic Photovoltaic Research : Compounds related to 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate have been extensively studied for their application in organic photovoltaic cells. For example, poly(3-hexylthiophene) (P3HT) and its derivatives are investigated for their role in bulk-heterojunction structures, aiming to improve power conversion efficiencies. This research underscores the importance of such compounds in advancing renewable energy technologies (Dang, Hirsch, & Wantz, 2011).
Ligands in Metal Complexes
Complexes with Platinum(II) and Palladium(II) : The synthesis and structure of highly substituted pyrazole ligands derived from chromones, including compounds related to the specified chemical structure, and their complexes with platinum(II) and palladium(II) metal ions, have been explored. These studies highlight the potential of chromene derivatives as ligands in creating metal complexes with unique properties, useful in catalysis and material science applications (Budzisz, Małecka, & Nawrot, 2004).
Mechanism of Action
Chromen derivatives
are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties . They are often used in medicinal chemistry due to their ability to interact with various biological targets.
Thiophene derivatives
, on the other hand, are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O7S/c1-26-21(24)13-4-6-14(7-5-13)28-18-12-27-17-11-15(8-9-16(17)20(18)23)29-22(25)19-3-2-10-30-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWOTYTVTGPETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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